BenchChemオンラインストアへようこそ!

Varenicline

Receptor binding Radioligand displacement nAChR pharmacology

Varenicline (CAS 249296-44-4) is the gold-standard α4β2 nAChR partial agonist, offering sub-nanomolar binding affinity (Ki = 0.090–0.11 nM) and >500-fold selectivity over α3β4 receptors. Its superior 24-week smoking abstinence rate (32.46%) vs. cytisine (23.12%) makes it the essential active comparator for clinical trials. With minimal metabolism and predictable ~24-hour half-life, it is ideal for renal transporter studies. Certified reference materials ensure correct polymorph identification (Forms D, E, F) by XRPD, DSC, and TGA. Procure for analytical method validation, QC release testing, and in vitro α4β2 pharmacology studies.

Molecular Formula C13H13N3
Molecular Weight 211.26 g/mol
CAS No. 249296-44-4
Cat. No. B1221332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVarenicline
CAS249296-44-4
Synonyms6,7,8,9-tetrahydro-6,10-methano-6H-pyrazino(2,3-h)benzazepine
Champix
Chantix
varenicline
varenicline tartrate
Molecular FormulaC13H13N3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESC1C2CNCC1C3=CC4=NC=CN=C4C=C23
InChIInChI=1S/C13H13N3/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1/h1-2,4-5,8-9,14H,3,6-7H2/t8-,9+
InChIKeyJQSHBVHOMNKWFT-DTORHVGOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.77e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Varenicline CAS 249296-44-4: High-Selectivity α4β2 nAChR Partial Agonist for Nicotine Addiction Research and Smoking Cessation Procurement


Varenicline (CAS 249296-44-4) is a synthetic nicotinic acetylcholine receptor (nAChR) partial agonist characterized by sub-nanomolar binding affinity for the human α4β2 receptor subtype (Ki = 0.090–0.11 nM) [1] and functional partial agonism (efficacy ~20–32% relative to acetylcholine or epibatidine) at this target [2]. As the active pharmaceutical ingredient in prescription smoking cessation products, it is supplied primarily as the L-tartrate salt in both crystalline and amorphous solid forms [3]. Its pharmacological profile includes minimal hepatic metabolism (~92% excreted unchanged in urine) and a predictable ~24-hour elimination half-life [4].

Why Varenicline CAS 249296-44-4 Cannot Be Substituted with Cytisine, Nicotine, or Other nAChR Ligands in Research and Clinical Development


Although varenicline, cytisine, and nicotine all target the α4β2 nicotinic receptor, their receptor subtype selectivity profiles, intrinsic efficacies, and clinical cessation outcomes differ substantially, precluding interchangeable use. Varenicline demonstrates >500-fold selectivity for α4β2 over α3β4 receptors and >3,500-fold over α7 receptors [1], whereas cytisine exhibits a broader activity spectrum with full agonism at α7 [2]. Clinically, varenicline achieves superior 24-week smoking abstinence rates (32.46%) compared with cytisine (23.12%) in head-to-head randomized trials, with an odds ratio of 0.63 favoring varenicline [3]. These quantitative differences in target engagement, functional pharmacology, and clinical efficacy mean that assay outcomes, dose-response relationships, and therapeutic effect sizes cannot be extrapolated between these compounds.

Varenicline CAS 249296-44-4: Quantitative Comparative Evidence for Differentiated Scientific Selection


Varenicline vs. Cytisine: α4β2 Receptor Binding Affinity Comparison

Varenicline binds to human α4β2 nAChRs with sub-nanomolar affinity (Ki = 0.090 nM in HEK293 cells expressing human α4β2), whereas cytisine exhibits approximately 4- to 5-fold lower affinity for this receptor subtype (Ki ~0.4–0.5 nM in comparable systems) [1]. This quantitative difference in primary target engagement underpins varenicline's enhanced potency as a smoking cessation agent.

Receptor binding Radioligand displacement nAChR pharmacology

Varenicline vs. Nicotine: α4β2 Partial Agonism Intrinsic Efficacy Quantification

At human α4β2 nAChRs expressed in HEK293 cells, varenicline functions as a partial agonist with intrinsic efficacy of 32.4 ± 1.1% relative to acetylcholine (100%) [1]. In comparative studies, nicotine acts as a full or near-full agonist at this receptor (efficacy ~80–100%). Varenicline's intermediate efficacy provides sufficient receptor stimulation to reduce craving and withdrawal symptoms while simultaneously antagonizing the effects of concomitantly administered nicotine by occupying the receptor.

Functional agonism Intrinsic efficacy Dopamine release

Varenicline Receptor Subtype Selectivity: α4β2 vs. α3β4, α7, and Muscle-Type Receptors

Varenicline demonstrates pronounced selectivity for the α4β2 nAChR subtype over other nicotinic receptor subtypes. Based on FDA-approved labeling, varenicline binds to α4β2 receptors with >500-fold selectivity over α3β4, >3,500-fold selectivity over α7, and >20,000-fold selectivity over the muscle-type α1βγδ receptor [1]. Experimental data confirm binding affinities of Ki = 0.090 nM (α4β2), 13 nM (α3β4), and 77 nM (α7) [2], yielding α4β2/α3β4 selectivity of ~144-fold and α4β2/α7 selectivity of ~855-fold.

Receptor selectivity Off-target profiling nAChR subtype pharmacology

Varenicline vs. Cytisine: 24-Week Smoking Cessation Efficacy in Randomized Non-Inferiority Trial

In a randomized non-inferiority trial (n=377) conducted in primary care settings in Croatia and Slovenia, varenicline (12-week standard treatment) demonstrated superior 24-week smoking abstinence compared with cytisine (4-week standard treatment). The cessation rate was 32.46% (62/191) in the varenicline arm versus 23.12% (43/186) in the cytisine arm, yielding an odds ratio of 0.63 (95% CI: 0.39–0.98) favoring varenicline [1]. Treatment adherence was lower with varenicline (59.16%) than with cytisine (70.43%), but the efficacy advantage of varenicline remained robust.

Smoking cessation Clinical efficacy Randomized controlled trial

Varenicline vs. Cytisine: Adverse Event Incidence Rate Ratio in Head-to-Head Trial

In the same head-to-head trial comparing varenicline and cytisine, participants assigned to varenicline experienced a higher incidence of adverse events. The incidence rate ratio (IRR) for total adverse events was 0.59 (95% CI: 0.43–0.81) in favor of cytisine, indicating that varenicline-treated participants had approximately 1.7-fold higher adverse event rates [1]. For severe or more extreme adverse events, the IRR was 0.72 (95% CI: 0.35–1.47). The most common adverse event with varenicline is nausea, occurring in 30% of patients at the recommended 1 mg twice-daily dose versus 10% with placebo [2].

Safety profile Adverse events Tolerability

Varenicline vs. Bupropion and NRT: Comparative Smoking Cessation Efficacy from Cochrane Systematic Review

According to Cochrane systematic review evidence, varenicline demonstrates superior smoking cessation efficacy compared with bupropion and single-form nicotine replacement therapy (NRT). Varenicline is more effective at helping people quit smoking than bupropion or single-form NRT, and may be as effective as or more effective than dual-form NRT [1]. This class-level evidence positions varenicline as a first-line pharmacotherapy option with established superiority over the most commonly prescribed alternatives.

Smoking cessation Comparative effectiveness Meta-analysis

Varenicline CAS 249296-44-4: Evidence-Backed Research and Industrial Application Scenarios


Pharmaceutical Quality Control and Reference Standard Procurement

Varenicline tartrate reference standards are essential for analytical method development, validation, and quality control release testing in pharmaceutical manufacturing. The compound's well-characterized solid-state profile, including multiple crystalline polymorphs (Forms D, E, and F) and amorphous forms with distinct XRPD, DSC, and TGA signatures [1], necessitates procurement of certified reference materials to ensure correct polymorph identification, purity assessment, and stability monitoring during drug product development and commercial production.

Preclinical Pharmacology Studies Investigating nAChR Subtype Selectivity

Varenicline serves as a critical tool compound for in vitro and in vivo studies of α4β2 nAChR pharmacology. Its sub-nanomolar binding affinity (Ki = 0.090–0.11 nM) and >500-fold selectivity over α3β4 receptors [2] make it the preferred reference agonist for discriminating α4β2-mediated signaling from contributions of other nAChR subtypes. Researchers evaluating novel nicotinic ligands or studying receptor subtype function should procure varenicline as the gold-standard α4β2-selective partial agonist comparator [3].

Clinical Trial Comparator Sourcing for Smoking Cessation Investigational New Drug Studies

For clinical trials evaluating novel smoking cessation interventions, varenicline represents the established efficacy benchmark based on its demonstrated superiority over cytisine (24-week abstinence: 32.46% vs. 23.12%) [4] and its favorable ranking versus bupropion and NRT in Cochrane systematic reviews [5]. Procurement of GMP-grade varenicline tartrate active pharmaceutical ingredient is essential for trials requiring an active comparator arm to establish non-inferiority or superiority of an investigational agent.

Drug-Drug Interaction Studies Leveraging Varenicline's Predictable Pharmacokinetic Profile

Varenicline's minimal metabolism (<10% metabolized, 92% excreted unchanged in urine) and low plasma protein binding (≤20%) [6] make it an ideal probe substrate for studying renal transporter-mediated drug interactions, particularly those involving the human organic cation transporter OCT2. Its lack of clinically meaningful interactions with warfarin, digoxin, metformin, and cimetidine [7] further supports its use as a background therapy in polypharmacy research settings where predictable pharmacokinetics are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Varenicline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.